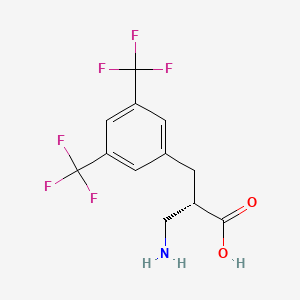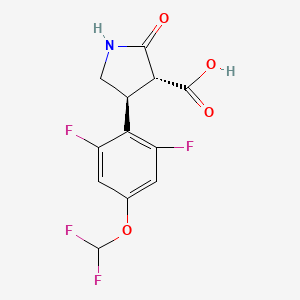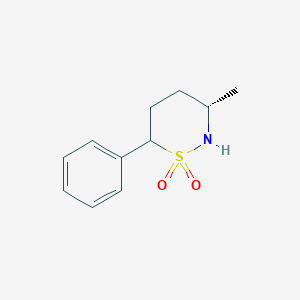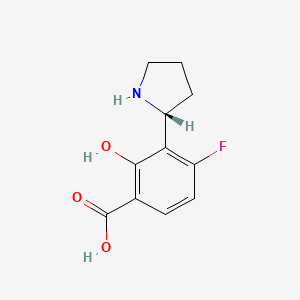
(R)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid is a chiral organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a pyrrolidine ring attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like m-CPBA (meta-chloroperoxybenzoic acid).
Pyrrolidine Introduction: The pyrrolidine ring is attached through nucleophilic substitution reactions, using pyrrolidine and appropriate leaving groups.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present, using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer agents.
Industry:
Material Science: Used in the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, while the pyrrolidine ring can provide steric and electronic effects that influence the compound’s activity.
相似化合物的比较
®-4-Fluoro-2-hydroxybenzoic acid: Lacks the pyrrolidine ring, making it less sterically hindered.
®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
®-2-Hydroxy-3-(pyrrolidin-2-yl)benzoic acid: Lacks the fluorine atom, reducing its binding affinity in certain biological contexts.
Uniqueness: ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid is unique due to the combination of the fluorine atom, hydroxyl group, and pyrrolidine ring, which together confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
属性
分子式 |
C11H12FNO3 |
|---|---|
分子量 |
225.22 g/mol |
IUPAC 名称 |
4-fluoro-2-hydroxy-3-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-7-4-3-6(11(15)16)10(14)9(7)8-2-1-5-13-8/h3-4,8,13-14H,1-2,5H2,(H,15,16)/t8-/m1/s1 |
InChI 键 |
JOWLDHSPOQWIIW-MRVPVSSYSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2O)C(=O)O)F |
规范 SMILES |
C1CC(NC1)C2=C(C=CC(=C2O)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
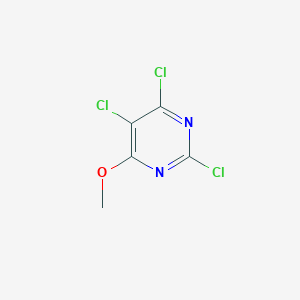
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)

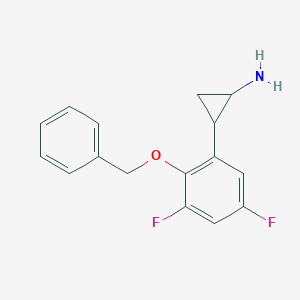
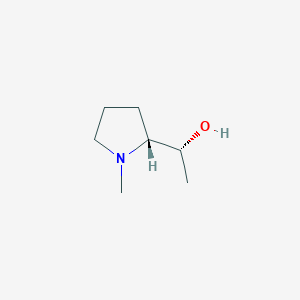
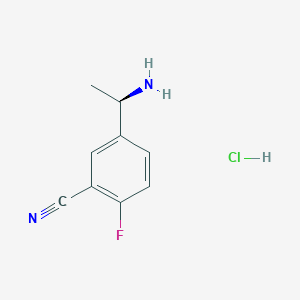
![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)

